molecular formula C19H19NO.HCl B1147263 (4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride CAS No. 1222781-70-5

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride

Cat. No. B1147263
M. Wt: 313.82
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl halides with amine or silver salts of corresponding amino acids or naphthyl compounds, followed by deprotection steps. For instance, L-amino-acid 4-methoxybenzyl ester hydrochlorides were synthesized through the interaction of 4-methoxybenzyl halides with amine or silver salts of the corresponding N-(2-nitrophenylthio)-L-amino-acids followed by removal of the N-protecting group (Stelakatos & Argyropoulos, 1970). Similarly, complex syntheses involving bulky ortho 3-methoxy groups on amine phenol ligands have been reported, showcasing intricate approaches to synthesizing related structures (Liu et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride" often features significant interactions, such as π-conjugated systems and intramolecular hydrogen bonds. For example, the structure of a related compound revealed an essentially planar π-conjugated system formed by the methoxybenzylidene–imine tautomer, with an intramolecular O—H⋯N hydrogen bond stabilizing the structure (Huang et al., 2007).

Chemical Reactions and Properties

Chemoselective cleavage methods have been developed for deprotecting p-methoxybenzyl and 2-naphthylmethyl ethers, showcasing the chemical reactivity and potential transformations of the compound under study. A method using catalytic amounts of hydrochloric acid in hexafluoro-2-propanol was described, highlighting the compound's responsiveness to specific reagents (Volbeda et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of similar compounds are crucial for understanding their behavior in various conditions. While specific data for "(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride" is not detailed, related studies on benzyl and naphthylmethyl compounds provide insights into handling and application potentials (Sato et al., 2015).

Scientific Research Applications

Deprotection Strategies in Saccharide Chemistry

The compound's utility in saccharide chemistry is highlighted by Wright et al. (2001), who describe the selective cleavage of the PMB (4-methoxybenzyl) group in the presence of the NAP (2-naphthylmethyl) group. This method provides a strategy for sequential deprotection of hydroxyl groups in carbohydrates, facilitating complex saccharide synthesis (Wright et al., 2001).

Mild and Selective Deprotection Method

Volbeda et al. (2015) developed a mild, fast, and chemoselective deprotection method for cleaving p-methoxybenzyl and 2-naphthylmethyl ethers. This technique is particularly relevant in the synthesis of complex molecules, such as orthogonally protected monosaccharides, demonstrating the compound's role in fine-tuning synthetic strategies (Volbeda et al., 2015).

Synthesis of L-Amino-Acid Esters

Stelakatos and Argyropoulos (1970) report the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides, a process that underscores the compound's relevance in peptide chemistry. Their work demonstrates the versatility of this chemical moiety in protecting amino acids during synthetic procedures (Stelakatos & Argyropoulos, 1970).

Generation of o-(Naphtho)quinone Methide Intermediates

Shaikh et al. (2012) describe a new method for generating o-(naphtho)quinone methides, integral in natural product synthesis and drug research. This method utilizes derivatives of o-hydroxybenzyl (or 1-naphthylmethyl), underscoring the compound's potential in creating reactive intermediates for complex synthetic pathways (Shaikh et al., 2012).

Novel Protecting Group in Organic Synthesis

Sato et al. (2015) developed the 2-Naphthylmethoxymethyl (NAPOM) group for protecting various hydroxy and mercapto groups. This research highlights the role of (4-Methoxybenzyl)(1-naphthylmethyl)amine derivatives in providing new strategies for selective protection and deprotection in organic synthesis (Sato et al., 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIBUUFXDPHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658031
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)(1-naphthylmethyl)amine Hydrochloride

CAS RN

1222781-70-5
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222781-70-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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